

Application Note: Synthetic Preparation & Characterization of Ivabradine N-Oxide Reference Standard

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Compound of Interest

Compound Name: *Ivabradine N-Oxide*

Cat. No.: *B13838611*

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Abstract & Scope

This technical guide details the synthetic route, purification, and structural validation of **Ivabradine N-Oxide** (CAS: 2511244-97-4), a primary metabolite and process-related impurity of the

channel inhibitor Ivabradine.

The protocol utilizes a regioselective oxidation strategy using meta-chloroperoxybenzoic acid (m-CPBA). This guide is designed for analytical chemists and process scientists requiring high-purity (>95%) reference material for HPLC method development, impurity profiling, and toxicological qualification.

Target Audience: Analytical Chemists, Process R&D Scientists.

Scientific Background & Retrosynthesis

The Target Molecule

Ivabradine functions by selectively inhibiting the cardiac pacemaker

current.^{[1][2][3]} Its metabolic pathway involves extensive oxidation, primarily via CYP3A4. The N-oxide derivative is formed at the acyclic tertiary amine located in the linker chain.

Structural Challenge: Ivabradine contains two nitrogen atoms:

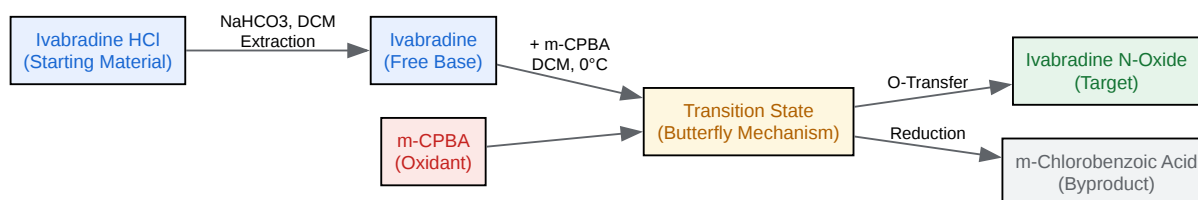
- Benzazepine Nitrogen: Part of a lactam (cyclic amide) ring. It is electron-deficient due to resonance with the carbonyl group and is chemically inert to mild electrophilic oxidation.
- Acyclic Tertiary Amine: The -methyl group in the propyl linker. This center is electron-rich, basic (), and highly susceptible to N-oxidation.

Synthetic Strategy

The synthesis relies on the chemoselective electrophilic attack of the peracid oxygen on the lone pair of the acyclic amine.

Reaction Scheme:

Key Mechanistic Insight: To ensure high purity, the reaction temperature is strictly controlled to prevent over-oxidation or degradation (N-oxide thermolysis/Cope elimination).



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Figure 1: Chemoselective oxidation pathway converting Ivabradine to its N-Oxide derivative.

Experimental Protocol

Materials & Reagents

Reagent	Specification	Role
Ivabradine HCl	>99% Purity	Starting Material
m-CPBA	70-77% (balance water/acid)	Oxidizing Agent
Dichloromethane (DCM)	Anhydrous, HPLC Grade	Solvent
Sodium Bicarbonate ()	Sat. Aqueous Solution	Base / Wash
Sodium Bisulfite ()	10% Aqueous Solution	Peroxide Quencher

Step-by-Step Methodology

Step 1: Preparation of Ivabradine Free Base

Note: m-CPBA oxidation works best on the free amine lone pair. Starting with the HCl salt requires in-situ or prior neutralization.

- Dissolve Ivabradine HCl (1.0 eq, 500 mg) in DCM (10 mL).
- Add Sat. (10 mL) and stir vigorously for 15 minutes.
- Separate the organic layer using a separatory funnel.
- Extract the aqueous layer once more with DCM (5 mL).
- Combine organic layers, dry over anhydrous , and filter.
- Checkpoint: Use the clear filtrate directly for the next step to minimize handling losses.

Step 2: Oxidation Reaction

- Cool the Ivabradine free base solution to using an ice bath.
- Dissolve m-CPBA (1.1 eq) in DCM (5 mL).
- Add the m-CPBA solution dropwise to the Ivabradine solution over 10 minutes.
 - Expert Insight: Dropwise addition prevents localized exotherms which can lead to side reactions.
- Allow the reaction to warm to Room Temperature () and stir for 2 hours.
- Process Control: Monitor by TLC (Mobile Phase: DCM/MeOH 90:10). The N-Oxide is significantly more polar () than Ivabradine ().

Step 3: Workup & Quenching

Critical Step: Efficient removal of m-chlorobenzoic acid (m-CBA) is essential to prevent contamination of the standard.

- Add 10% (10 mL) to the reaction mixture and stir for 10 mins.
 - Purpose: Quenches unreacted peroxide. Verify with starch-iodide paper (should remain white).[4]
- Separate layers. Wash the organic layer with Sat. (3 x 10 mL).
 - Purpose: Converts m-CBA byproduct into its water-soluble sodium salt.

- Wash with Brine (10 mL).
- Dry over

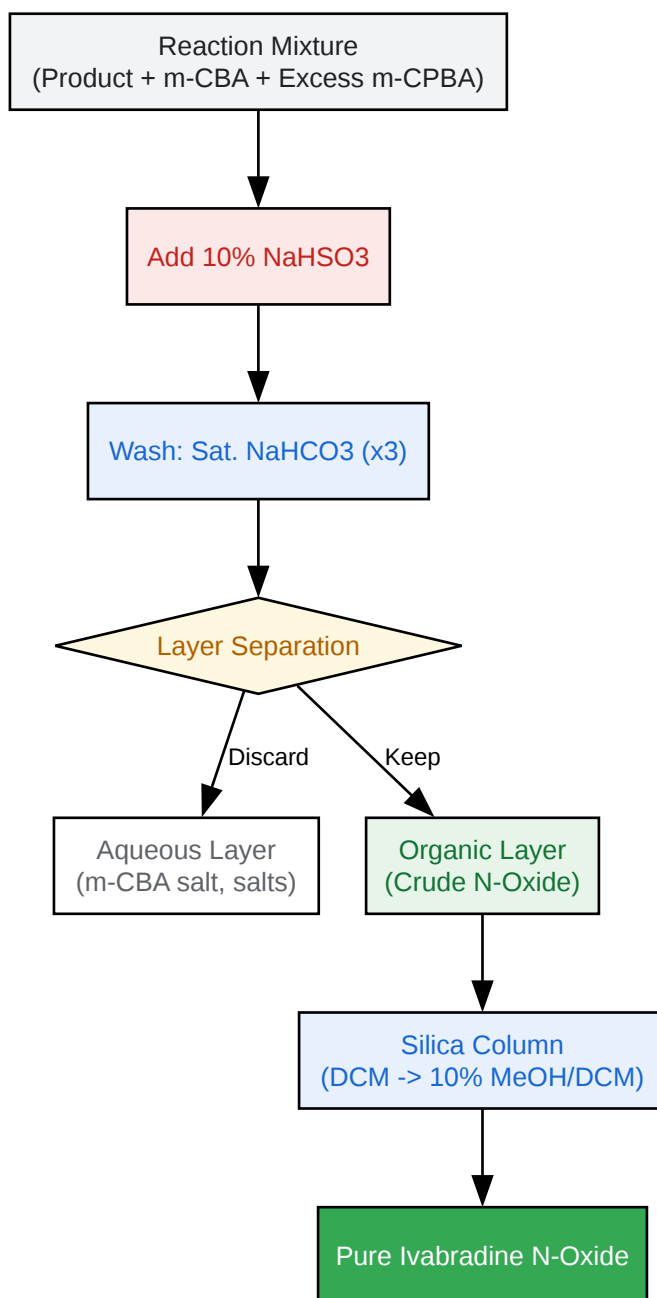
, filter, and concentrate under reduced pressure at

.
- Caution: Do not heat above

. N-oxides are thermally labile.

Step 4: Purification (Flash Chromatography)

- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent Gradient:
 - 100% DCM (to elute unreacted Ivabradine).
 - 95:5 DCM:MeOH (Transition).
 - 90:10 DCM:MeOH (Elutes **Ivabradine N-Oxide**).
- Collect fractions, analyze by TLC, and pool pure fractions.
- Evaporate solvent to yield an off-white hygroscopic solid.



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Figure 2: Purification workflow ensuring removal of oxidizing agents and acid byproducts.

Analytical Validation (Self-Validating System)

To certify the material as a Reference Standard, the following criteria must be met.

High Performance Liquid Chromatography (HPLC)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 μ m.
- Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (Gradient).
- Retention Time: The N-Oxide is more polar than the parent.
 - Ivabradine RT: ~12.0 min.
 - **Ivabradine N-Oxide** RT: ~8.5 - 9.0 min (Relative Retention Time ~0.75).

Mass Spectrometry (MS)

- Technique: ESI-MS (Positive Mode).
- Diagnostic Shift:
 - Ivabradine
Da.
 - **Ivabradine N-Oxide**
Da.
 - Validation: A mass shift of exactly +16 amu confirms mono-oxygenation.

Nuclear Magnetic Resonance (-NMR)

The N-oxide functionality exerts a strong deshielding effect on the alpha-protons.

Proton Location	Ivabradine (ppm)	Ivabradine N-Oxide (ppm)	Shift ()
N-Methyl ()	~2.30 (s)	~3.10 - 3.20 (s)	+0.8 ppm
Methylene ()	~2.40 - 2.60 (m)	~3.30 - 3.50 (m)	+0.9 ppm

Interpretation: The significant downfield shift of the N-methyl singlet is the definitive structural proof of N-oxidation at the acyclic amine.

Storage and Stability

- Hygroscopicity: N-oxides are often hygroscopic. Store under inert gas (Argon/Nitrogen).
- Temperature: Store at .
- Stability: Avoid prolonged exposure to light and heat to prevent deoxygenation or Cope elimination. Retest purity every 12 months.

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